Palmitoyl Carnitine

Content Navigation

- 1. General Information

- 2. Palmitoyl Carnitine: A Procurement Guide to the Key Long-Chain Acylcarnitine for Mitochondrial Research

- 3. Chain Length Matters: Why Palmitoyl Carnitine is Not Interchangeable with Other Acylcarnitines

- 4. Quantitative Evidence for Selecting Palmitoyl Carnitine in Your Research

Palmitoyl Carnitine (CAS 2364-67-2) directly supplies the C16:0 substrate to CPT II, bypassing CPT I regulation for precise β-oxidation assays.

- Substrate for CPT II, enabling isolated measurement of translocase and enzyme activity.

- Induces mitochondrial depolarization and ROS generation for reproducible lipotoxicity and insulin resistance models.

- Cationic surfactant enables nanoliposome formulation for targeted delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

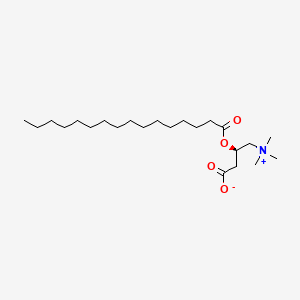

Palmitoyl Carnitine is a critical ester derivative of L-carnitine, formed by the conjugation of carnitine with palmitic acid, a 16-carbon saturated fatty acid. Its primary and most commercially relevant function is to act as the transport-competent form of palmitate, enabling its entry into the mitochondrial matrix for β-oxidation and subsequent energy production. This transport is mediated by the carnitine shuttle system, a process essential for cellular energy metabolism, particularly in high-energy-demand tissues like the heart and skeletal muscle. The specific C16:0 acyl chain length dictates its interaction with key enzymes like Carnitine Palmitoyltransferase (CPT) and its distinct biophysical properties compared to other acylcarnitines.

Research Fit

Long-chain acylcarnitine probe for mitochondrial fatty acid transport studies

Selective CACT inhibitor tool for metabolic flux and pathway analysis

Amphiphilic solubilizer for formulation research and delivery carrier studies

Certified analytical standard for quantitative metabolomics and research PK

References

- [1] Palmitoylcarnitine. Wikipedia.

- [2] Palmitoylcarnitine – Knowledge and References. Taylor & Francis.

- [5] Madsen, A., et al. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). Nutrients, 12(8), 2199.

- [6] Kler, R. S., et al. (1991). Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities. Biochemical Journal, 279(Pt 1), 269–274.

Substituting Palmitoyl Carnitine with other acylcarnitines, such as shorter-chain variants like Acetyl-L-carnitine or even closely related long-chain analogs, is operationally invalid for most applications due to chain-length-dependent enzymatic specificity and biophysical behavior. The Carnitine Palmitoyltransferase (CPT) enzyme system exhibits distinct activity profiles based on the acyl chain length of its substrate. For instance, CPT enzymes show significantly different activity with palmitoyl-CoA (C16:0) compared to octanoyl-CoA (C8:0) when using carnitine analogs, demonstrating that substrate recognition is highly dependent on the C16 backbone. Furthermore, the surfactant properties and critical micelle concentration are unique to the palmitoyl chain, influencing membrane interactions and solubility in assay buffers. This makes it a poor substitute for shorter-chain, more water-soluble compounds like Acetyl-L-carnitine in studies not focused on long-chain fatty acid oxidation. Therefore, selecting the correct acylcarnitine is critical for achieving reproducible and biologically relevant results in studies of mitochondrial respiration and fatty acid metabolism.

Substitution Risk

Short-chain analogs (acetyl-, propionyl-) are reported inactive against CACT and cardiac Na,K-ATPase, unsuitable for mitochondrial transport or ischemia modeling.

Acetylcarnitine lacks surfactant activity; palmitoyl carnitine’s amphiphilic character is required for solubilization and formulation research.

Gastrointestinal absorption enhancement is chain-length dependent; palmitoyl carnitine showed the highest rank among tested acylcarnitines, while shorter chains may not provide comparable enhancement.

References

- [1] Kler, R. S., et al. (1991). Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities. Biochemical Journal, 279(Pt 1), 269–274.

- [2] Bremer, J. (1990). Palmitoylcarnitine, a surface-active metabolite. Journal of Molecular and Cellular Cardiology, 22(6), 635–638.

Differential Handling & Solubility: Superior Organic Solvent Solubility Compared to L-Carnitine

For applications requiring organic solvent systems, Palmitoyl Carnitine offers significantly improved solubility over its precursor, L-carnitine. Technical datasheets report the solubility of Palmitoyl-L-carnitine chloride in ethanol and DMF to be approximately 20 mg/mL, and around 10 mg/mL in DMSO. In contrast, L-carnitine is highly soluble in water but has limited solubility in these common organic solvents. This makes Palmitoyl Carnitine the required choice for preparing concentrated stock solutions for cell culture or in vitro assays where aqueous vehicles are not suitable.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Approx. 20 mg/mL in Ethanol; 10 mg/mL in DMSO |

| Comparator Or Baseline | L-Carnitine (precursor): Primarily water-soluble, limited organic solvent solubility. |

| Quantified Difference | Qualitatively significant difference in solvent compatibility, enabling use in non-aqueous systems. |

| Conditions | Standard laboratory conditions for stock solution preparation. |

This solubility profile is critical for researchers needing to prepare high-concentration stock solutions in organic solvents for reliable and reproducible dosing in cellular and biochemical assays.

Acetylcarnitine: no inhibition

Decanoylcarnitine: ~5 µM

Distinct Mitochondrial Effects: Induces Membrane Depolarization at Concentrations Where Palmitoyl-CoA Does Not

In studies of mitochondrial function, Palmitoyl Carnitine demonstrates distinct, concentration-dependent effects on membrane potential (Δψm) that are not mirrored by its metabolic precursor, Palmitoyl-CoA. In saponin-treated rat ventricular myocytes, a high concentration of Palmitoyl Carnitine (10 µM) significantly depolarized Δψm, with TMRE intensity decreasing to 61.9% of baseline. In contrast, Palmitoyl-CoA at concentrations up to 5 µM also caused depolarization, but through a different mechanism that did not involve the opening of the mitochondrial permeability transition pore (mPTP), unlike the effect seen with 10 µM Palmitoyl Carnitine. This highlights that the two molecules are not functionally interchangeable for inducing specific mitochondrial stress pathways.

| Evidence Dimension | Mitochondrial Membrane Potential (Δψm) as measured by TMRE fluorescence |

| Target Compound Data | Significant depolarization at 10 µM (TMRE intensity decreased to 61.9 ± 12.2% of baseline) |

| Comparator Or Baseline | Palmitoyl-CoA: Depolarized Δψm without opening the mPTP at similar concentrations. |

| Quantified Difference | Palmitoyl Carnitine at 10 µM induces mPTP opening, a mechanism not observed with Palmitoyl-CoA. |

| Conditions | Saponin-treated rat ventricular myocytes. |

For researchers studying specific mechanisms of mitochondrial dysfunction, such as mPTP-mediated events, Palmitoyl Carnitine is the precise tool required, as its effects are not replicated by its CoA ester.

Acetyl-, propionyl-, L-carnitine: no inhibition at 1–100 µM

Enhanced ROS Production: Potent Inducer of Reactive Oxygen Species Compared to Palmitoyl-CoA

When investigating oxidative stress, Palmitoyl Carnitine is a more potent inducer of mitochondrial reactive oxygen species (ROS) than Palmitoyl-CoA. In a direct comparison using rat ventricular myocytes, 10 µM Palmitoyl Carnitine caused a rapid and large increase in ROS production, measured as a 3.4-fold increase in DCF fluorescence intensity over baseline. Conversely, the same concentration of Palmitoyl-CoA produced only a transient and slight increase in ROS (1.8-fold over baseline). This demonstrates a clear mechanistic difference and establishes Palmitoyl Carnitine as the more specific agent for studying ROS generation downstream of long-chain fatty acid transport.

| Evidence Dimension | Reactive Oxygen Species (ROS) Production (DCF Fluorescence) |

| Target Compound Data | 3.4 ± 0.3 fold increase over baseline at 10 µM |

| Comparator Or Baseline | Palmitoyl-CoA: 1.8 ± 0.2 fold increase over baseline at 10 µM |

| Quantified Difference | ~89% greater ROS production compared to Palmitoyl-CoA under identical conditions. |

| Conditions | Saponin-treated rat ventricular myocytes. |

This significant difference in ROS induction makes Palmitoyl Carnitine the superior choice for models of lipotoxicity and oxidative stress where precise control over ROS generation is essential for reproducible results.

Acetylcarnitine: no surfactant activity

Palmitoyl-CoA 2.5× more toxic, 50× lower ischemic accumulation

Investigating Mitochondrial Dysfunction and Lipotoxicity in Metabolic Disease Models

Palmitoyl Carnitine is the appropriate substrate for directly studying the downstream effects of long-chain fatty acid overload on mitochondrial function, bypassing the initial CPT1 regulatory step. Its demonstrated ability to induce mitochondrial membrane depolarization and robustly generate ROS at specific concentrations makes it an essential tool for modeling cardiac lipotoxicity and insulin resistance.

In Vitro Assays of Carnitine Palmitoyltransferase (CPT) II Activity

As the direct substrate for CPT II on the inner mitochondrial membrane, high-purity Palmitoyl Carnitine is indispensable for assays measuring the activity of this enzyme. Unlike providing palmitic acid and L-carnitine, using Palmitoyl Carnitine isolates the activity of CPT II and the carnitine-acylcarnitine translocase, allowing for precise characterization of this part of the fatty acid oxidation pathway.

Formulation of Cationic Liposomes for Targeted Drug Delivery

The surfactant-like properties of Palmitoyl Carnitine, with its lipophilic palmitoyl chain and cationic carnitine headgroup, can be leveraged in formulation science. It has been successfully used to create cationic nanoliposomes, which are smaller in size and can facilitate targeted delivery to negatively charged cell surfaces, such as tumor neovasculature.

Application Fit Matrix

References

- [1] Tominaga, H., et al. (2008). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 295(3), H1043-H1050.

- [2] Tominaga, H., et al. (2013). Different Effects of Palmitoyl-L-carnitine and Palmitoyl-CoA on Mitochondrial Function in Rat Ventricular Myocytes. Hamamatsu University School of Medicine.

- [3] Palmitoylcarnitine. Wikipedia.

- [4] Thakkar, S., et al. (2022). Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer. Cancers, 14(15), 3788.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

2: Newsom SA, Miller BF, Hamilton KL, Ehrlicher SE, Stierwalt HD, Robinson MM. Long-term rates of mitochondrial protein synthesis are increased in mouse skeletal muscle with high-fat feeding regardless of insulin-sensitizing treatment. Am J Physiol Endocrinol Metab. 2017 Nov 1;313(5):E552-E562. doi: 10.1152/ajpendo.00144.2017. Epub 2017 Jul 11. PubMed PMID: 28698283; PubMed Central PMCID: PMC5792140.

3: Buron N, Porceddu M, Roussel C, Begriche K, Trak-Smayra V, Gicquel T, Fromenty B, Borgne-Sanchez A. Chronic and low exposure to a pharmaceutical cocktail induces mitochondrial dysfunction in liver and hyperglycemia: Differential responses between lean and obese mice. Environ Toxicol. 2017 Apr;32(4):1375-1389. doi: 10.1002/tox.22331. Epub 2016 Aug 8. PubMed PMID: 27501252.

4: Liu J, Xiao HT, Wang HS, Mu HX, Zhao L, Du J, Yang D, Wang D, Bian ZX, Lin SH. Halofuginone reduces the inflammatory responses of DSS-induced colitis through metabolic reprogramming. Mol Biosyst. 2016 Jun 21;12(7):2296-303. doi: 10.1039/c6mb00154h. PubMed PMID: 27197570.

5: Monternier PA, Fongy A, Hervant F, Drai J, Collin-Chavagnac D, Rouanet JL, Roussel D. Skeletal muscle phenotype affects fasting-induced mitochondrial oxidative phosphorylation flexibility in cold-acclimated ducklings. J Exp Biol. 2015 Aug;218(Pt 15):2427-34. doi: 10.1242/jeb.122671. Epub 2015 May 29. PubMed PMID: 26026038.

6: Hagve M, Gjessing PF, Fuskevåg OM, Larsen TS, Irtun Ø. Skeletal muscle mitochondria exhibit decreased pyruvate oxidation capacity and increased ROS emission during surgery-induced acute insulin resistance. Am J Physiol Endocrinol Metab. 2015 Apr 15;308(8):E613-20. doi: 10.1152/ajpendo.00459.2014. Epub 2015 Feb 10. PubMed PMID: 25670828.

7: Monternier PA, Marmillot V, Rouanet JL, Roussel D. Mitochondrial phenotypic flexibility enhances energy savings during winter fast in king penguin chicks. J Exp Biol. 2014 Aug 1;217(Pt 15):2691-7. doi: 10.1242/jeb.104505. Epub 2014 May 6. PubMed PMID: 24803465.

8: Kuzmiak-Glancy S, Willis WT. Skeletal muscle fuel selection occurs at the mitochondrial level. J Exp Biol. 2014 Jun 1;217(Pt 11):1993-2003. doi: 10.1242/jeb.098863. Epub 2014 Mar 13. PubMed PMID: 24625643.

9: Chen L, Fan J, Li Y, Shi X, Ju D, Yan Q, Yan X, Han L, Zhu H. Modified Jiu Wei Qiang Huo decoction improves dysfunctional metabolomics in influenza A pneumonia-infected mice. Biomed Chromatogr. 2014 Apr;28(4):468-74. doi: 10.1002/bmc.3055. Epub 2013 Oct 17. PubMed PMID: 24132661.

10: So EC, Tsai KL, Wu FT, Hsu MC, Wu KC, Wu SN. Identification of minuscule inward currents as precursors to membrane electroporation-induced currents: real-time prediction of pore appearance. Cell Physiol Biochem. 2013;32(2):402-16. doi: 10.1159/000354447. Epub 2013 Aug 27. PubMed PMID: 23988522.

11: Montaigne D, Marechal X, Lefebvre P, Modine T, Fayad G, Dehondt H, Hurt C, Coisne A, Koussa M, Remy-Jouet I, Zerimech F, Boulanger E, Lacroix D, Staels B, Neviere R. Mitochondrial dysfunction as an arrhythmogenic substrate: a translational proof-of-concept study in patients with metabolic syndrome in whom post-operative atrial fibrillation develops. J Am Coll Cardiol. 2013 Oct 15;62(16):1466-73. doi: 10.1016/j.jacc.2013.03.061. Epub 2013 May 1. PubMed PMID: 23644086.

12: Li Y, Hou M, Wang JG, Wang T, Wan J, Jiao BH, Lin ZF. Changes of lymph metabolites in a rat model of sepsis induced by cecal ligation and puncture. J Trauma Acute Care Surg. 2012 Dec;73(6):1545-52. doi: 10.1097/TA.0b013e31826fc9e7. PubMed PMID: 23147180.

13: Kuzmiak S, Glancy B, Sweazea KL, Willis WT. Mitochondrial function in sparrow pectoralis muscle. J Exp Biol. 2012 Jun 15;215(Pt 12):2039-50. doi: 10.1242/jeb.065094. PubMed PMID: 22623192.

14: Pooya S, Blaise S, Moreno Garcia M, Giudicelli J, Alberto JM, Guéant-Rodriguez RM, Jeannesson E, Gueguen N, Bressenot A, Nicolas B, Malthiery Y, Daval JL, Peyrin-Biroulet L, Bronowicki JP, Guéant JL. Methyl donor deficiency impairs fatty acid oxidation through PGC-1α hypomethylation and decreased ER-α, ERR-α, and HNF-4α in the rat liver. J Hepatol. 2012 Aug;57(2):344-51. doi: 10.1016/j.jhep.2012.03.028. Epub 2012 Apr 17. PubMed PMID: 22521344.

15: Teulier L, Dégletagne C, Rey B, Tornos J, Keime C, de Dinechin M, Raccurt M, Rouanet JL, Roussel D, Duchamp C. Selective upregulation of lipid metabolism in skeletal muscle of foraging juvenile king penguins: an integrative study. Proc Biol Sci. 2012 Jun 22;279(1737):2464-72. doi: 10.1098/rspb.2011.2664. Epub 2012 Feb 22. PubMed PMID: 22357259; PubMed Central PMCID: PMC3350679.

16: Flamment M, Rieusset J, Vidal H, Simard G, Malthièry Y, Fromenty B, Ducluzeau PH. Regulation of hepatic mitochondrial metabolism in response to a high fat diet: a longitudinal study in rats. J Physiol Biochem. 2012 Sep;68(3):335-44. doi: 10.1007/s13105-012-0145-3. Epub 2012 Jan 26. PubMed PMID: 22278845.

17: Hey-Mogensen M, Jeppesen J, Madsen K, Kiens B, Franch J. Obesity augments the age-induced increase in mitochondrial capacity for H2O2 release in Zucker fatty rats. Acta Physiol (Oxf). 2012 Mar;204(3):354-61. doi: 10.1111/j.1748-1716.2011.02347.x. Epub 2011 Sep 17. PubMed PMID: 21827638.

18: Liobikas J, Majiene D, Trumbeckaite S, Kursvietiene L, Masteikova R, Kopustinskiene DM, Savickas A, Bernatoniene J. Uncoupling and antioxidant effects of ursolic acid in isolated rat heart mitochondria. J Nat Prod. 2011 Jul 22;74(7):1640-4. doi: 10.1021/np200060p. Epub 2011 Jun 7. PubMed PMID: 21648406.

19: Ciapaite J, van den Broek NM, Te Brinke H, Nicolay K, Jeneson JA, Houten SM, Prompers JJ. Differential effects of short- and long-term high-fat diet feeding on hepatic fatty acid metabolism in rats. Biochim Biophys Acta. 2011 Jul-Aug;1811(7-8):441-51. doi: 10.1016/j.bbalip.2011.05.005. Epub 2011 May 19. PubMed PMID: 21621638.

20: Bernatoniene J, Majiene D, Peciura R, Laukeviciene A, Bernatoniene R, Mekas T, Kasauskas A, Kopustinskiene D. The effect of Ginkgo biloba extract on mitochondrial oxidative phosphorylation in the normal and ischemic rat heart. Phytother Res. 2011 Jul;25(7):1054-60. doi: 10.1002/ptr.3399. PubMed PMID: 21259351.

Explore Compound Types